molecular formula C6H11ClF3NO B8360113 3-(3,3,3-Trifluoropropoxy)azetidine hydrochloride

3-(3,3,3-Trifluoropropoxy)azetidine hydrochloride

Cat. No. B8360113
M. Wt: 205.60 g/mol
InChI Key: PKMTXEWMFFWLKN-UHFFFAOYSA-N
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Patent
US09321769B2

Procedure details

1-Chloroethyl chloroformate (136 μL, 1.25 mmol) was added to a solution of 1-benzhydryl-3-(3,3,3-trifluoropropoxy)-azetidine (400 mg, 1.19 mmol) in dichloromethane (10 mL) at 0° C. The reaction mixture was stirred for 1 hour. Ethanol (10 mL) was added and the reaction mixture was stirred for 1 hour at room temperature and for 2 hours at 45° C. After concentration to dryness, the crude mixture was triturated in petroleum ether (2×20 mL) to give a yellow oil (245 mg, quantitative) which was used in the next step without further purification.
Quantity
136 μL
Type
reactant
Reaction Step One
Name
1-benzhydryl-3-(3,3,3-trifluoropropoxy)-azetidine
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1]C(OC(Cl)C)=O.C([N:21]1[CH2:24][CH:23]([O:25][CH2:26][CH2:27][C:28]([F:31])([F:30])[F:29])[CH2:22]1)(C1C=CC=CC=1)C1C=CC=CC=1.C(O)C>ClCCl>[ClH:1].[F:31][C:28]([F:29])([F:30])[CH2:27][CH2:26][O:25][CH:23]1[CH2:24][NH:21][CH2:22]1 |f:4.5|

Inputs

Step One
Name
Quantity
136 μL
Type
reactant
Smiles
ClC(=O)OC(C)Cl
Name
1-benzhydryl-3-(3,3,3-trifluoropropoxy)-azetidine
Quantity
400 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)OCCC(F)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 1 hour at room temperature and for 2 hours at 45° C
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
After concentration to dryness
CUSTOM
Type
CUSTOM
Details
the crude mixture was triturated in petroleum ether (2×20 mL)
CUSTOM
Type
CUSTOM
Details
to give a yellow oil (245 mg, quantitative) which
CUSTOM
Type
CUSTOM
Details
was used in the next step without further purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
Cl.FC(CCOC1CNC1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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